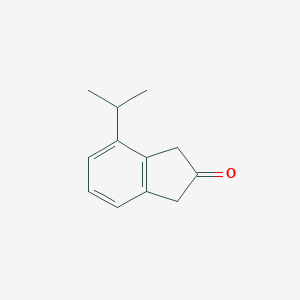
4-Isopropyl-1H-inden-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-1H-inden-2(3H)-one is an organic compound belonging to the indanone family Indanones are characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring The presence of an isopropyl group at the fourth position of the indanone ring system distinguishes this compound from other indanones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1H-inden-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, followed by cyclization to form the indanone structure. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropyl-1H-inden-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to 4-isopropyl-2-indanone-1-carboxylic acid.
Reduction: Reduction yields 4-isopropyl-2-indanol.
Substitution: Halogenated derivatives such as 4-isopropyl-5-bromo-2-indanone can be formed.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-1H-inden-2(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-1H-inden-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, indanone derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Indane-1,3-dione: Similar in structure but with a different functional group arrangement, leading to distinct reactivity and applications.
2-Indanone: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
4-Methyl-2-indanone: Similar structure with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 4-Isopropyl-1H-inden-2(3H)-one’s unique structural features, such as the isopropyl group, confer specific reactivity patterns and biological activities that distinguish it from other indanones. Its versatility in undergoing various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
152685-99-9 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4-propan-2-yl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C12H14O/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
QUDWUXHMYKVYIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
Synonyme |
2H-Inden-2-one,1,3-dihydro-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















